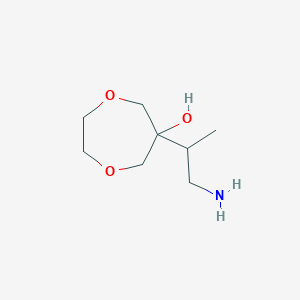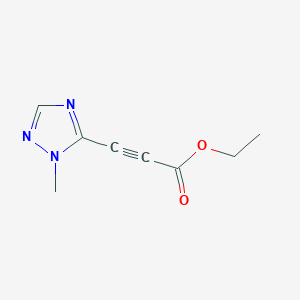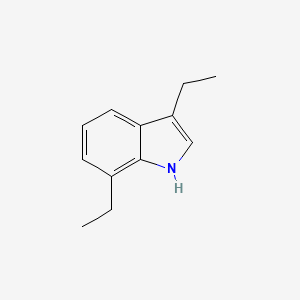![molecular formula C15H21ClO B13161023 ({[1-(Chloromethyl)cyclohexyl]methoxy}methyl)benzene](/img/structure/B13161023.png)
({[1-(Chloromethyl)cyclohexyl]methoxy}methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[1-(Chloromethyl)cyclohexyl]methoxy}methyl)benzene: is an organic compound that features a cyclohexyl ring substituted with a chloromethyl group and a methoxy group, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({[1-(Chloromethyl)cyclohexyl]methoxy}methyl)benzene typically involves the reaction of cyclohexylmethanol with chloromethyl methyl ether in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ({[1-(Chloromethyl)cyclohexyl]methoxy}methyl)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to convert the compound into its corresponding alcohol.
Substitution: The chloromethyl group in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, or other nucleophiles
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amines, thiols derivatives
Scientific Research Applications
Chemistry: ({[1-(Chloromethyl)cyclohexyl]methoxy}methyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology and Medicine: In biological research, this compound can be used to study the effects of cyclohexyl and benzene derivatives on biological systems. It may also serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of ({[1-(Chloromethyl)cyclohexyl]methoxy}methyl)benzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can participate in nucleophilic substitution reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Cyclohexylmethanol: Similar structure but lacks the benzene ring and chloromethyl group.
Benzyl Chloride: Contains a benzene ring and a chloromethyl group but lacks the cyclohexyl ring.
Methoxybenzene (Anisole): Contains a benzene ring with a methoxy group but lacks the cyclohexyl and chloromethyl groups.
Uniqueness: ({[1-(Chloromethyl)cyclohexyl]methoxy}methyl)benzene is unique due to the combination of its cyclohexyl ring, chloromethyl group, and methoxy group attached to a benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H21ClO |
|---|---|
Molecular Weight |
252.78 g/mol |
IUPAC Name |
[1-(chloromethyl)cyclohexyl]methoxymethylbenzene |
InChI |
InChI=1S/C15H21ClO/c16-12-15(9-5-2-6-10-15)13-17-11-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2 |
InChI Key |
QSFUUYVDJBUQEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(COCC2=CC=CC=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13160959.png)
![9-Azabicyclo[3.3.1]nonan-3-ylmethanol](/img/structure/B13160963.png)


![6-Bromo-1H,3H,4H,5H-pyrano[4,3-B]indole](/img/structure/B13160984.png)
![5-N-Cbz-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B13160987.png)

![4-Chloro-2-[methyl(oxolan-3-YL)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B13160996.png)

![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13161012.png)


